2-ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide
Description
Properties
IUPAC Name |
2-ethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-2-28-20-10-9-17-6-3-4-7-18(17)22(20)23(26)24-16-19(21-8-5-15-29-21)25-11-13-27-14-12-25/h3-10,15,19H,2,11-14,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFFGIFDBFLBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the ethoxy group and the morpholino-thiophene moiety. Key steps include:
Naphthalene Derivative Formation: Starting with a naphthalene derivative, an ethoxy group is introduced via an etherification reaction.
Morpholino-Thiophene Introduction: The morpholino-thiophene moiety is synthesized separately and then coupled with the naphthalene derivative through a series of nucleophilic substitution and amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its complex structure and possible interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: Employed as a probe to study the interactions of small molecules with proteins and other biomolecules.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-ethoxy-N-(2-fluorophenyl)-1-naphthamide
- Structure: Replaces the morpholino-thiophen-ethyl group with a 2-fluorophenyl substituent.
- Molecular Formula: C₁₉H₁₆FNO₂ (molar mass 309.33 g/mol) .
Pyridine and Pyrazolopyridine Derivatives
- Examples: Pyridone 1, compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile), and compound 8 (6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine) .
- Activity: These derivatives exhibit potent CDK2 inhibition (IC₅₀: 0.24–0.93 µM vs. roscovitine IC₅₀ 0.394 µM). The chloro and cyano groups in compound 4 enhance enzyme binding, suggesting electronegative substituents improve activity.
- Structural Relevance : Shared naphthalene and thiophene motifs with the target compound highlight the importance of aromatic stacking in kinase inhibition.
Morpholino-Containing Analogs
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structure: Combines morpholino with a thiazol ring and chlorophenyl group (CAS 338749-93-2) .
- Relevance: Demonstrates the versatility of morpholino in diverse scaffolds, though its specific biological activity is unreported.
Pharmacological and Physicochemical Profiles
CDK2 Inhibition and Cytotoxicity
- Pyridine Derivatives : Compounds like pyridone 1 and compound 4 show cytotoxicity against HCT-116, MCF-7, HepG2, and A549 cancer cell lines (IC₅₀: 1.5–8.7 µM) .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molar mass (~411 g/mol) and lipophilic groups (naphthalene, thiophene) suggest moderate solubility, necessitating formulation optimization.
- Comparative Solubility : Pyridine derivatives with polar groups (e.g., glycosides in compound 14) exhibit improved aqueous solubility , providing a strategy to enhance the target compound’s bioavailability.
Table: Comparative Analysis of Key Compounds
*Estimated based on structural analysis.
Biological Activity
2-Ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and anticancer research. This article reviews the biological activity of this compound, focusing on its molecular interactions, synthesis, and efficacy against various biological targets.
Chemical Structure and Properties
The compound's chemical structure is characterized by a naphthalene core substituted with an ethoxy group and a morpholino group attached to a thiophene ring. Its molecular formula is . The diverse functional groups present in the compound contribute to its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Properties : Related thiophene derivatives have shown promising anticancer effects against various cell lines such as human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines.
- Herbicidal Activity : Computational studies suggest potential herbicidal applications, particularly against the D1 protein of Phalaris minor, indicating that the compound could be explored further for its interaction with proteins involved in photosynthesis.
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Molecular Interactions : Binding studies have highlighted critical amino acids in the D1 protein that stabilize the compound's interaction, suggesting pathways for enhancing its herbicidal potency through structural modifications.
- Cellular Effects : In vitro studies on similar compounds have demonstrated cytotoxic effects against cancer cell lines, with some derivatives showing IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. For instance, certain derivatives achieved over 50% growth inhibition at very low concentrations .
Case Studies and Experimental Findings
Several studies have documented the biological activity of structurally related compounds:
Anticancer Activity
A study evaluated various synthesized compounds against lung cancer (A549) and renal cancer (TK-10) cell lines using the sulforhodamine B (SRB) assay. Key findings include:
| Compound | IC50 (μg/mL) - TK-10 | IC50 (μg/mL) - A549 |
|---|---|---|
| 2e | 1.0 ± 0.1 | 2.4 ± 0.3 |
| 2h | 2.3 ± 0.1 | 4.7 ± 0.2 |
| Doxorubicin | 1.4 ± 0.4 | 1.9 ± 0.7 |
These results indicate that compounds like 2e and 2h exhibit potent cytotoxicity, warranting further investigation as potential therapeutic agents .
Herbicidal Potential
Computational studies indicate that the compound may serve as a promising herbicide due to its interaction with specific proteins involved in plant photosynthesis. Molecular dynamics simulations have provided insights into binding affinities and stability, suggesting avenues for further development.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-ethoxy-N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-naphthamide?
Methodological Answer: Synthesis optimization involves:
- Coupling Reactions: Use 1-naphthoic acid derivatives with 2-ethoxy groups and amine precursors (e.g., 2-morpholino-2-(thiophen-2-yl)ethylamine) under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) improve reaction efficiency by stabilizing intermediates.
- Purification: Column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%), confirmed by HPLC .
- Analytical Validation: NMR (¹H/¹³C) and mass spectrometry verify structural integrity, while TLC monitors reaction progress .
Q. How can researchers characterize the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with morpholine oxygen) .
- Spectroscopic Techniques:
- NMR: Assign peaks for ethoxy (δ ~1.4 ppm, triplet), naphthamide aromatic protons (δ 7.2–8.5 ppm), and thiophene protons (δ 6.8–7.4 ppm) .
- FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometry .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination. Compare potency against analogs lacking thiophene or morpholine groups .
- Enzyme Inhibition: Screen against kinases (e.g., JAK2) via fluorescence-based assays (e.g., ADP-Glo™) .
- Solubility Testing: Evaluate in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How does the thiophene-2-yl substituent influence structure-activity relationships (SAR)?
Methodological Answer:
- Comparative Studies: Synthesize analogs with thiophene-3-yl or phenyl groups. Test in kinase inhibition assays (e.g., JAK2) to assess positional effects on binding affinity .
- Electron Density Analysis: Use DFT to map electrostatic potential; thiophene-2-yl’s electron-rich sulfur enhances π-π stacking with kinase active sites .
- Biological Data: IC₅₀ values for thiophene-2-yl analogs are typically 2–3-fold lower than thiophene-3-yl variants in JAK2 inhibition .
Q. How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Standardized Protocols: Ensure consistent cell lines (e.g., ATCC-validated), assay conditions (e.g., 48-h incubation), and positive controls (e.g., staurosporine for cytotoxicity) .
- Meta-Analysis: Pool data from multiple studies using fixed-effects models; adjust for variables like purity (>98% vs. 95%) and solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Orthogonal Assays: Confirm antiproliferative activity via clonogenic assays and apoptosis markers (e.g., Annexin V/PI) .
Q. What strategies are effective for identifying molecular targets?
Methodological Answer:
- Chemoproteomics: Use immobilized compound pull-downs with LC-MS/MS to identify binding proteins (e.g., kinases, GPCRs) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts interactions with JAK2’s ATP-binding pocket (∆G < −8 kcal/mol suggests high affinity) .
- CRISPR Screening: Genome-wide KO libraries identify synthetic lethal genes, prioritizing targets like PI3K/AKT pathways .
Q. How can researchers address poor aqueous solubility in preclinical studies?
Methodological Answer:
- Formulation Optimization:
- Nanoemulsions: Use lecithin/Tween-80 to achieve particle sizes <200 nm (PDI <0.2) .
- Cyclodextrin Complexation: β-cyclodextrin (1:2 molar ratio) improves solubility 10-fold in PBS .
- Prodrug Design: Introduce phosphate esters at the ethoxy group, cleaved in vivo by phosphatases .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
